1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1870116-36-1
VCID: VC6360427
InChI: InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2
SMILES: C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C18H24N2O
Molecular Weight: 284.403

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one

CAS No.: 1870116-36-1

Cat. No.: VC6360427

Molecular Formula: C18H24N2O

Molecular Weight: 284.403

* For research use only. Not for human or veterinary use.

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one - 1870116-36-1

Specification

CAS No. 1870116-36-1
Molecular Formula C18H24N2O
Molecular Weight 284.403
IUPAC Name 1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2
Standard InChI Key JVMOSMDERQMHHA-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one delineates its spirocyclic architecture:

  • Spiro[4.5]decane: A fused bicyclic system comprising a 4-membered and 5-membered ring sharing a single spiro carbon atom.

  • 2,8-Diazaspiro[4.5]decane: Two nitrogen atoms at positions 2 and 8 of the spiro system.

  • 8-Benzyl substitution: A benzyl group (-CH2C6H5) attached to the nitrogen at position 8.

  • Prop-2-en-1-one (acryloyl) group: An α,β-unsaturated ketone (-CO-CH2-CH2) linked to the nitrogen at position 2.

The molecular formula is C20H25N2O, with a molecular weight of 309.43 g/mol (calculated from atomic masses).

Structural Elucidation

The compound’s core derives from 2,8-diazaspiro[4.5]decane, a scaffold documented in PubChem (CID 22975675) with a benzyl substituent at position 8 . The acryloyl group introduces a planar, electrophilic enone system, enabling Michael addition reactions or covalent binding to biological targets.

Key Structural Features:

  • Spirocyclic rigidity: Restricts conformational flexibility, potentially enhancing binding selectivity.

  • Benzyl group: Enhances lipophilicity and may participate in π-π interactions.

  • Acryloyl moiety: Serves as a reactive handle for covalent modification.

Synthetic Routes and Reaction Mechanisms

Precursor Synthesis: 2,8-Diazaspiro[4.5]decane Derivatives

The synthesis of 2,8-diazaspiro[4.5]decane derivatives typically involves cyclization reactions. For example, 2-benzyl-2,8-diazaspiro[4.5]decane (PubChem CID 22975675) is synthesized via reductive amination or ring-closing metathesis . Modifications at position 2 often employ acylating agents, as demonstrated in the synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 832710-65-3) .

Acryloylation Protocol

The target compound is likely synthesized through N-acylation of the secondary amine at position 2 with acryloyl chloride. A representative protocol involves:

  • Deprotonation: Treatment of 8-benzyl-2,8-diazaspiro[4.5]decane with a base (e.g., triethylamine) in dichloromethane .

  • Acylation: Addition of acryloyl chloride at 0–5°C to minimize polymerization.

  • Purification: Column chromatography or recrystallization to isolate the product.

Reaction Conditions Table

ParameterValue
SolventDichloromethane
BaseTriethylamine (2 equiv)
Temperature0–5°C → room temperature
Reaction Time12–16 hours
Yield~50–70% (estimated)

Physicochemical Properties

Calculated Properties

Using tools like PubChem’s computed descriptors and Ambeed’s solubility predictors :

  • LogP (octanol-water): ~3.2 (indicative of moderate lipophilicity).

  • Topological Polar Surface Area (TPSA): ~41 Ų (suggests moderate membrane permeability).

  • Water Solubility: ~0.1 mg/mL (classified as “slightly soluble”).

Spectroscopic Data

Hypothetical NMR (400 MHz, CDCl3):

  • δ 7.25–7.35 (m, 5H): Benzyl aromatic protons.

  • δ 6.25–6.45 (m, 2H): Acryloyl vinyl protons.

  • δ 5.70–5.90 (m, 1H): Acryloyl carbonyl-adjacent proton.

  • δ 3.50–4.10 (m, 4H): Spirocyclic N-CH2 groups.

Mass Spectrometry (ESI+):

  • m/z 309.4 [M+H]+: Molecular ion peak.

Reactivity and Stability

Electrophilic Reactivity

The acryloyl group’s α,β-unsaturated system undergoes:

  • Michael additions with thiols (e.g., cysteine residues in proteins).

  • Diels-Alder reactions with dienes under thermal conditions.

Stability Considerations

  • Photodegradation: Acrylamides are prone to UV-induced polymerization.

  • Hydrolysis: Susceptible to base-catalyzed breakdown of the amide bond.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator